
Pemetrexed
Overview
Description
Pemetrexed is a multitargeted antifolate chemotherapy agent that inhibits key enzymes involved in folate metabolism, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). This mechanism disrupts DNA synthesis and repair, leading to cytotoxic effects in rapidly dividing cells . Approved by the U.S. FDA in 2004, this compound is indicated for:
- First-line treatment of advanced nonsquamous non-small cell lung cancer (NSCLC) in combination with cisplatin .
- Maintenance therapy after initial cisplatin/pemetrexed treatment in stage IV nonsquamous NSCLC .
- Second-line monotherapy for recurrent/metastatic nonsquamous NSCLC .
- Malignant pleural mesothelioma (MPM) in combination with cisplatin .
Preclinical studies demonstrate this compound’s superior penetration into tumor cells compared to older antifolates like methotrexate, attributed to its selective uptake via the reduced folate carrier (RFC) . Clinical trials have emphasized the importance of vitamin B12 and folic acid supplementation to mitigate hematologic and gastrointestinal toxicities .
Preparation Methods
Pemetrexed can be synthesized through a series of chemical reactions starting from p-methyl benzoic acid . The synthetic route involves multiple steps, including the formation of key intermediates. The process is characterized by simple post-treatment, high purity product, and reduced cost, making it favorable for industrial production .
Chemical Reactions Analysis
Enzymatic Inhibition Mechanisms
Pemetrexed disrupts nucleotide synthesis by competitively inhibiting three folate-dependent enzymes:
-
Thymidylate synthase (TS) : Blocks conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), critical for DNA replication .
-
Dihydrofolate reductase (DHFR) : Reduces regeneration of tetrahydrofolate, limiting purine and thymidylate synthesis .
-
Glycinamide ribonucleotide formyltransferase (GARFT) : Impairs de novo purine biosynthesis .
Table 1: Enzyme Inhibition Profile
Polyglutamation Process
Intracellular activation occurs through sequential addition of glutamate residues by folylpolyglutamate synthetase:
This reaction increases:
-
Binding affinity : Polyglutamated forms show 60-fold greater TS inhibition vs monoglutamate
-
Cellular retention : Half-life extends from 3.5 hrs (plasma) to >72 hrs intracellularly
Biochemical Pathway Disruption
TS inhibition elevates plasma deoxyuridine (dUrd), a validated pharmacodynamic marker:
Table 2: Plasma Biomarker Changes Post-Treatment
Parameter | Baseline (nmol/L) | Day 2 Post-Treatment | Fold Change |
---|---|---|---|
Deoxyuridine | 66.9 ± 30.8 | 214.5 ± 89.2 | 3.2× |
Thymidine | 11.7 ± 6.36 | 12.1 ± 5.94 | 1.03× |
The dUrd surge correlates with this compound exposure (AUC r²=0.58, p<0.001) , confirming target engagement.
Protein Binding and Transport
-
Cellular uptake : Mediated by reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT)
Table 3: Pharmacokinetic Parameters
Redox Interactions
This compound induces oxidative stress through:
-
Reactive oxygen species (ROS) : 2.8-fold increase in PC9 lung cancer cells
-
Mitochondrial depolarization : 63% reduction in membrane potential at 100 μM
These effects synergize with enzymatic inhibition to promote apoptosis via caspase-3 activation (4.1× increase) .
Metabolic Stability
Unlike classical antifolates, this compound demonstrates:
This metabolic profile minimizes drug-drug interactions but necessitates renal function monitoring.
Scientific Research Applications
Approved Indications
Pemetrexed is primarily indicated for:
- Malignant Pleural Mesothelioma : Used in combination with cisplatin for patients who are not candidates for curative surgery.
- Non-Small Cell Lung Cancer (NSCLC) :
Malignant Pleural Mesothelioma
A pivotal Phase III trial compared this compound plus cisplatin to cisplatin alone. The results indicated:
- Median survival : 12.1 months for the combination therapy versus 9.3 months for cisplatin alone (p = 0.020).
- Response rates : 41.3% in the this compound arm compared to 16.7% in the control group (p < 0.0001) .
Non-Small Cell Lung Cancer
In NSCLC, this compound has shown comparable efficacy to docetaxel but with significantly lower toxicity profiles:
- A study reported overall response rates of 9.1% for this compound and 8.8% for docetaxel.
- Patients receiving docetaxel experienced higher rates of severe neutropenia (40.2% vs. 5.3%) .
Combination Therapies
This compound is often used in combination with other agents to enhance its efficacy:
- Cisplatin : This combination is standard for treating advanced mesothelioma and NSCLC.
- Pembrolizumab : In NSCLC, this compound is combined with pembrolizumab and platinum-based chemotherapy as a first-line treatment option for patients without EGFR or ALK mutations .
Case Studies and Observational Studies
Several case studies have demonstrated the real-world effectiveness of this compound:
- Phase II Study on Thymidylate Synthase Low Squamous Cell Lung Cancer : This study explored this compound as a salvage therapy, showing promising results in patients with low TS expression .
- Real-World Observational Study : A recent study evaluated the safety and efficacy of this compound maintenance therapy in non-dominant populations with advanced NSCLC, indicating favorable outcomes with manageable toxicity .
Pharmacokinetics and Safety Profile
This compound undergoes rapid conversion to active polyglutamate derivatives within cells, which enhances its retention and efficacy against tumor cells. The addition of folic acid and vitamin B12 during treatment has been shown to reduce toxicity without compromising therapeutic effectiveness .
Summary Table of Clinical Trials
Study Type | Population | Treatment | Median Survival (Months) | Response Rate (%) | Toxicity Profile |
---|---|---|---|---|---|
Phase III (Mesothelioma) | Chemotherapy-naive patients | This compound + Cisplatin | 12.1 vs. 9.3 (control) | 41.3 vs. 16.7 | Reduced with vitamin supplementation |
Phase III (NSCLC vs Docetaxel) | Previously treated NSCLC | This compound vs Docetaxel | 8.3 vs. 7.9 | 9.1 vs. 8.8 | Significantly fewer side effects |
Phase II (Salvage Therapy) | Thymidylate Synthase Low SCC | This compound Monotherapy | Not specified | Not specified | Manageable |
Mechanism of Action
Pemetrexed exerts its effects by inhibiting several key enzymes involved in folate metabolism, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . By blocking these enzymes, this compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell replication and tumor growth .
Comparison with Similar Compounds
Pemetrexed vs. Gemcitabine
Gemcitabine, a nucleoside analog, is a cornerstone of NSCLC treatment. In a phase III trial comparing cisplatin/pemetrexed to cisplatin/gemcitabine for first-line NSCLC:
- Overall survival (OS) was equivalent (median 10.3 months in both arms) .
- Histology-specific efficacy: Nonsquamous NSCLC: Cisplatin/pemetrexed improved OS in adenocarcinoma (12.6 vs. 10.9 months; p=0.03) and large-cell carcinoma (10.4 vs. 6.7 months; p=0.05) . Squamous NSCLC: Cisplatin/gemcitabine outperformed cisplatin/pemetrexed (10.4 vs. 6.7 months; p=0.05) .
- Toxicity : this compound caused less grade 3–4 neutropenia (15% vs. 27%) and thrombocytopenia (4% vs. 13%) .
Parameter | Cisplatin/Pemetrexed | Cisplatin/Gemcitabine |
---|---|---|
Median OS (months) | 10.3 | 10.3 |
1-Year Survival Rate | 41.9% | 41.1% |
Grade 3–4 Neutropenia | 15% | 27% |
This compound vs. Docetaxel
In second-line NSCLC, this compound demonstrated non-inferior efficacy to docetaxel but with a superior safety profile:
- Efficacy : Median OS was 8.3 months for this compound vs. 7.9 months for docetaxel (HR=0.99; p=0.226) .
- Toxicity :
- Cost-effectiveness : this compound reduced hospitalization costs due to fewer toxicity-related complications .
Parameter | This compound | Docetaxel |
---|---|---|
Median OS (months) | 8.3 | 7.9 |
Grade 3–4 Neutropenia | 5.3% | 40.2% |
Febrile Neutropenia | 1.9% | 12.7% |
This compound vs. Platinum Compounds
- Carboplatin substitution : A randomized trial showed gemcitabine/pemetrexed (GP) had superior survival to gemcitabine/carboplatin (GC) (median OS: 15 vs. 9 months) with comparable toxicity .
- Cisplatin vs. carboplatin : Both platinum agents combined with this compound showed similar efficacy in NSCLC, but carboplatin is preferred in patients with renal impairment .
Regimen | Median OS (months) | 1-Year Survival |
---|---|---|
Gemcitabine/Pemetrexed | 15 | 58% |
Gemcitabine/Carboplatin | 9 | 37% |
This compound in Combination Therapies
- Erlotinib: Adding erlotinib to this compound improved progression-free survival (PFS) in phase II trials (3.2 vs. 2.9 months; p=0.005) but increased grade 3–4 rash and diarrhea . No benefit was observed in EGFR wild-type NSCLC .
- Immunotherapy: this compound enhances PD-L1 expression in NSCLC cells, potentiating anti-PD-1/PD-L1 therapy efficacy .
Histology-Specific Efficacy
This compound’s activity is strongly influenced by histologic subtype:
- Nonsquamous NSCLC: Higher thymidylate synthase (TS) expression in squamous NSCLC reduces this compound efficacy. In nonsquamous NSCLC, this compound improved PFS by 1.3 months vs. placebo in maintenance therapy (HR=0.64) .
Cost-Effectiveness Analysis
- First-line this compound/cisplatin costs $148,994 per life-year gained compared to cisplatin/gemcitabine .
- Maintenance this compound adds $191,270 per life-year but reduces toxicity-related expenses .
Emerging Competitors and Combinations
- Novel TS inhibitors: Compound 17 (a eugenol derivative) showed stronger TS inhibition (IC50=0.81 μM) than this compound (IC50=2.81 μM) .
- Immunochemotherapy: this compound’s PD-L1-enhancing effect supports its role in pembrolizumab combinations, particularly in PD-L1-negative NSCLC .
Biological Activity
Pemetrexed is a novel antifolate chemotherapeutic agent primarily used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC). Its unique biochemical properties and mechanisms of action distinguish it from traditional chemotherapy agents. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms, clinical efficacy, and relevant case studies.
This compound acts primarily by inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis. The drug is rapidly converted into active polyglutamate derivatives within cells, which enhances its potency and retention. Key mechanisms include:
- Polyglutamation : this compound undergoes polyglutamation, increasing its affinity for TS and enhancing its inhibitory effects. The pentaglutamate form is approximately 100 times more potent than the monoglutamate form in inhibiting TS .
- Transport Mechanisms : this compound has high affinity for several folate transporters, which facilitates its cellular uptake. Notably, it retains activity even when transport via the reduced folate carrier is impaired, a unique feature among antifolates .
- Sensitivity to Folate Levels : The efficacy of this compound is influenced by the levels of physiological folates in cells, leading to a paradoxical preservation of activity under certain conditions .
Clinical Efficacy
This compound has been evaluated extensively in clinical trials, demonstrating significant efficacy in various cancer types:
- Non-Small Cell Lung Cancer (NSCLC) : this compound is approved for use in combination with platinum-based chemotherapy as a first-line treatment for patients with nonsquamous NSCLC. Its use has been associated with improved overall survival rates compared to traditional therapies .
- Malignant Pleural Mesothelioma : It is also a standard treatment option for mesothelioma, showing promising response rates and manageable toxicity profiles .
Case Studies
-
Phase II Study on Thymidylate Synthase Expression :
- A study assessed the relationship between TS expression levels and treatment response to this compound in squamous cell lung cancer patients. Results indicated that higher TS levels correlated with poorer responses to this compound, suggesting that TS expression could serve as a predictive biomarker for therapy outcomes .
- Combination Therapy Efficacy :
Pharmacological Properties
The pharmacokinetics of this compound reveal its rapid absorption and extensive distribution within tissues. Key pharmacological characteristics include:
- Half-Life : The elimination half-life of this compound ranges from 3 to 6 hours, allowing for flexible dosing schedules.
- Toxicity Profile : While generally well-tolerated, common side effects include myelosuppression, gastrointestinal disturbances, and fatigue. Notably, co-administration of folic acid and vitamin B12 has been shown to mitigate these toxicities without compromising antitumor efficacy .
Data Summary
Parameter | Details |
---|---|
Mechanism of Action | Inhibition of thymidylate synthase |
Key Transporters | Reduced folate carrier, folate transporters |
Efficacy in NSCLC | First-line treatment with platinum compounds |
Efficacy in Mesothelioma | Standard treatment option |
Common Side Effects | Myelosuppression, gastrointestinal issues |
Toxicity Mitigation | Folic acid and vitamin B12 supplementation |
Q & A
Basic Research Questions
Q. What is the mechanistic rationale for pemetrexed's efficacy in nonsquamous NSCLC, and how does this inform preclinical models?
this compound inhibits folate-dependent enzymes (thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase), disrupting DNA synthesis and preferentially targeting rapidly dividing cells. Preclinical models should incorporate nonsquamous histology (adenocarcinoma) due to its higher thymidylate synthase (TYMS) expression in squamous subtypes, which correlates with resistance . For in vitro studies, use cell lines with validated TYMS expression levels and supplement culture media with folate to mirror clinical vitamin B12/folic acid supplementation protocols .
Q. How do toxicity mitigation strategies (e.g., vitamin supplementation) impact this compound's pharmacokinetics and experimental outcomes?
Vitamin B12 and folic acid reduce severe hematologic toxicity (neutropenia, anemia) by stabilizing intracellular folate pools, improving this compound's therapeutic index. In clinical trials, supplementation reduced grade 3/4 adverse events from >40% to <10% without altering efficacy . For animal studies, ensure diet-controlled folate levels to avoid confounding results. Pharmacokinetic (PK) modeling in renal-impaired patients shows dose adjustments based on creatinine clearance (CrCl <45 mL/min) are critical to maintain AUC equivalence .
Q. What are the validated biomarkers for this compound sensitivity, and how are they assayed in clinical samples?
Low TYMS expression (via immunohistochemistry or mRNA quantification) is a primary biomarker for this compound response in NSCLC and breast cancer. Retrospective analyses show TYMS-negative patients have a 2.5-fold higher objective response rate (ORR) compared to TYMS-positive cohorts . Germline polymorphisms (e.g., MTHFR C677T) also influence drug metabolism; genotyping via PCR-RFLP or next-generation sequencing is recommended for pharmacogenetic studies .
Advanced Research Questions
Q. How can contradictory survival outcomes between this compound monotherapy and combination regimens be reconciled in clinical trial design?
In the PARAMOUNT trial, this compound maintenance after cisplatin induction improved median overall survival (OS) by 2.9 months vs. placebo (13.9 vs. 11.0 months) . However, phase III comparisons with docetaxel showed equivalent OS (8.3 vs. 7.9 months) but superior safety . To resolve contradictions, stratify trials by histology (nonsquamous vs. squamous), prior therapy lines, and biomarker status (TYMS, CTTN/ZMAT3 expression) . Use adaptive trial designs with crossover arms to assess sequencing effects.
Q. What methodologies are used to study this compound's immunomodulatory effects in combination with checkpoint inhibitors?
this compound enhances immunogenic cell death (ICD) via calreticulin exposure and HMGB1 release, synergizing with anti-PD-1/PD-L1 agents. In murine models (MC38, Colon26), combine this compound with anti-PD-L1 and quantify tumor-infiltrating CD8+ T cells via flow cytometry. Transcriptomic analysis (nCounter/NanoString) of IFN-γ pathways and MHC-I expression further validates immune activation . Clinical correlative studies should integrate multiplex IHC and cytokine profiling (e.g., IL-6, TNF-α) .
Q. How do eQTL-based approaches identify genetic determinants of this compound susceptibility?
Genome-wide association studies (GWAS) linked CTTN (cortactin) and ZMAT3 (p53-regulated RNA-binding protein) expression to this compound cytotoxicity. Use lymphoblastoid cell lines (LCLs) with known eQTLs for in vitro validation. Knockdown via siRNA or CRISPR-Cas9 confirms functional roles: CTTN loss reduces cell migration, while ZMAT3 silencing increases apoptosis. Replicate findings in patient-derived xenografts (PDXs) with matched germline data .
Q. What PK/PD models optimize this compound dosing in special populations (e.g., renal impairment)?
Population PK models incorporating phase I/II data show a linear relationship between CrCl and this compound clearance. For CrCl 30–45 mL/min, reduce dose to 75% (500 mg/m² → 375 mg/m²). Non-linear mixed-effects modeling (NONMEM) accounts for interpatient variability in folate pathway polymorphisms . Monte Carlo simulations predict toxicity thresholds, guiding adaptive dosing in trials .
Q. How can mixed-methods research address disparities in this compound outcomes across ethnic populations?
Retrospective analyses of East Asian trials (JMII, S110) show median progression-free survival (PFS) aligns with PARAMOUNT (Caucasian cohort: 4.1–4.4 months) . Use quantitative surveys (ECOG performance status, comorbidity indices) and qualitative interviews to assess adherence to vitamin supplementation and socioeconomic factors affecting toxicity. Validate findings in multinational registries with real-world data .
Q. Data Contradiction Analysis
Q. Why do some studies report this compound's superiority in maintenance therapy, while others show equivalence in second-line settings?
Maintenance therapy benefits derive from patient selection (non-progressors after induction) and prolonged drug exposure. In JMIL and PARAMOUNT, only 57–60% of patients were eligible for maintenance, enriching for responsive subgroups . Second-line trials (e.g., vs. docetaxel) include heterogeneous populations with prior platinum resistance, obscuring this compound's histology-specific advantages .
Q. How do conflicting results on TYMS as a biomarker inform future validation protocols?
While TYMS correlates with this compound resistance in NSCLC and breast cancer, retrospective designs and assay variability (IHC antibodies, scoring systems) limit reproducibility. Prospective trials should standardize TYMS quantification (e.g., H-score with ≥100 cells/field) and integrate multi-omics (proteomics, metabolomics) to identify compensatory pathways (e.g., de novo purine synthesis) .
Properties
IUPAC Name |
(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXPDJSOTKVWSJ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048329 | |
Record name | Pemetrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
6X10-21 mm Hg at 25 °C at 25 °C /Estimated/ | |
Record name | PEMETREXED | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from 50% methanol/methylene chloride | |
CAS No. |
137281-23-3 | |
Record name | Pemetrexed | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137281-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pemetrexed [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137281233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pemetrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00642 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pemetrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-[[4-[2-(2-amino-4-oxo-4,7-dihydro-1Hpyrrolo[2,3-d]pyrimidin-5-yl) ethyl] benzoyl] amino]-pentanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEMETREXED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Q9AIZ7NO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PEMETREXED | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.